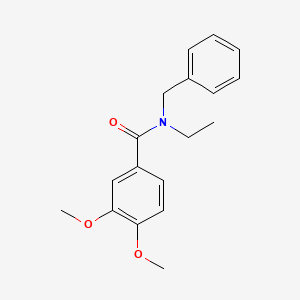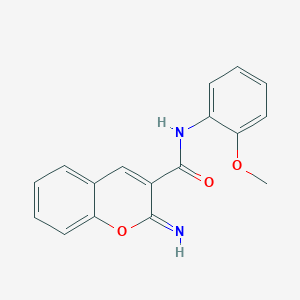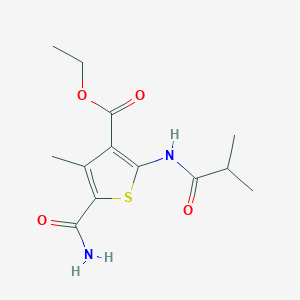![molecular formula C15H18N2OS B5868428 6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5868428.png)
6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(3-methoxyphenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as A-804598 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
The mechanism of action of A-804598 involves the inhibition of P2X7 receptors, which are expressed in various cells and tissues, including immune cells, neurons, and glial cells. The activation of P2X7 receptors leads to the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and the induction of apoptosis. A-804598 blocks the activation of P2X7 receptors, thereby reducing inflammation and cell death.
Biochemical and Physiological Effects:
A-804598 has been shown to have significant effects on various biochemical and physiological processes. The compound has been found to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in immune cells. A-804598 has also been found to reduce the activation of microglia and astrocytes, which are involved in neuroinflammation. In addition, A-804598 has been shown to reduce neuropathic pain in animal models.
実験室実験の利点と制限
One of the advantages of A-804598 is its selectivity for P2X7 receptors, which allows for the study of the specific effects of P2X7 receptor inhibition. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. In addition, the compound has not been extensively studied in clinical trials, and its potential side effects and toxicity are not well-known.
将来の方向性
There are several future directions for research on A-804598. One potential area of research is the development of more stable and soluble analogs of the compound. Another area of research is the investigation of the effects of A-804598 on other diseases, such as cancer and autoimmune diseases. Furthermore, the potential side effects and toxicity of the compound need to be further studied in clinical trials before it can be considered for therapeutic use.
Conclusion:
In conclusion, A-804598 is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neuropathic pain. The compound acts as a selective antagonist of P2X7 receptors, which are known to play a crucial role in the pathophysiology of these diseases. While there are limitations to its use in lab experiments, there are several future directions for research on A-804598, including the development of more stable and soluble analogs and investigation of its effects on other diseases.
合成法
The synthesis of A-804598 involves a series of chemical reactions that include the condensation of 3-methoxybenzaldehyde with 4,4-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carbaldehyde in the presence of ammonium acetate and acetic acid. The reaction is followed by the addition of 1,3-dimethyl-2-aminoimidazolidine to the mixture, which is further heated to yield A-804598.
科学的研究の応用
A-804598 has been studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neuropathic pain. The compound acts as a selective antagonist of P2X7 receptors, which are known to play a crucial role in the pathophysiology of these diseases.
特性
IUPAC Name |
6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-15(2)10-12(16-14(19)17-15)8-7-11-5-4-6-13(9-11)18-3/h4-10H,1-3H3,(H2,16,17,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECKHDUGVHGEBX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=S)N1)C=CC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=S)N1)/C=C/C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(E)-2-(3-methoxyphenyl)ethenyl]-4,4-dimethyl-1,3-dihydropyrimidine-2-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5868364.png)

![ethyl [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5868372.png)
![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)

![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)



![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)
![4-{5-[(4-bromo-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5868443.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5868463.png)